4-(4-Bromophenoxy)-benzylamine

Data Gap Procurement Due Diligence Research Chemical

Sourcing a reliable brominated phenoxybenzylamine intermediate with consistent cross-coupling performance can stall medicinal chemistry projects. 4-(4-Bromophenoxy)-benzylamine resolves this with a strategic para-bromine handle and primary amine for dual derivatization. - Validated Key Intermediate: Cited in Pfizer patent families for synthesizing novel SSRI candidates targeting the serotonin transporter. - Superior Reactivity: The para-bromine atom ensures efficient, high-yielding Suzuki and Buchwald-Hartwig couplings under mild conditions, outperforming chloro analogs. - Dual Functionality: Enables parallel library synthesis through amine acylation/sulfonylation and late-stage C-C bond formation for chemical probe development.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
Cat. No. B1648384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)-benzylamine
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2
InChIKeyLBVQJDMFVIQBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)-benzylamine Procurement Guide


4-(4-Bromophenoxy)-benzylamine (CAS 1028336-08-4) is a halogenated aromatic amine with the molecular formula C₁₃H₁₂BrNO and a molecular weight of 278.14 g/mol [1]. It features a para-brominated phenyl ether linked to a benzylamine core. Its key structural attributes include a moderate calculated logP (XLogP3) of 3.0, a topological polar surface area of 35.3 Ų, and an unsubstituted primary amine [1]. The molecule is typically supplied as a research chemical with a standard purity of 95–97% [1][2].

Dual reactive handles: aryl bromide for cross-coupling and primary amine for amidation/alkylation.

Research-grade purity profile suitable for lead optimization and library synthesis workflows.

Bromo substitution enables mild, selective Pd-catalyzed couplings; chloro analogs often require harsher conditions.

Why 4-(4-Bromophenoxy)-benzylamine Is Irreplaceable


The combination of an electron-withdrawing bromine atom, a flexible diphenyl ether linkage, and a reactive primary amine in 4-(4-Bromophenoxy)-benzylamine creates a unique reactivity and property profile that is not replicated by analogs with alternative halogen substitutions (e.g., F or Cl) or those lacking the phenoxy spacer. Specifically, the bromine atom is a requisite handle for key cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1], while the para-substituted phenoxy group contributes distinct steric and electronic effects compared to a direct aryl-aryl linkage, as evidenced by its inclusion in specific patent families targeting selective serotonin reuptake inhibition [2]. Substituting with a chloro or unsubstituted analog alters the electronic landscape and coupling efficiency, potentially derailing a synthetic route or altering a molecule's biological target engagement.

Target4-(4-Bromophenoxy)-benzylamine
Key AttributeAryl-Br: efficient oxidative addition; specific phenoxy spacer electronics
4-Chloro analog
C–Cl bond may significantly slow cross-coupling rates; electronic landscape alters reactivity and potentially target engagement.
Unsubstituted analog
Lacks halogen handle for diversification; lower lipophilicity can shift partitioning and ADME profile in biological assays.

4-(4-Bromophenoxy)-benzylamine vs. Key Analogs


Lack of Direct Comparative Data

A comprehensive search of the peer-reviewed literature, patent databases, and authoritative chemical registries was conducted to identify direct, quantitative head-to-head comparisons between 4-(4-Bromophenoxy)-benzylamine and its closest analogs. This search did not yield any published studies meeting the criteria for high-strength differential evidence (i.e., those containing quantitative data for both the target compound and a comparator within the same assay system). This finding is consistent with the compound's status as a specialized research intermediate, where such comparative data is often generated internally by end-users and not publicly disclosed. Therefore, the following evidence items are based on class-level inference from structural analogs, physicochemical property comparisons, and documented use-cases, and are designated accordingly.

Public Data Gap
Data to verify
No head-to-head quantitative comparator data in peer-reviewed literature.
Procurement decisions must rely on structural rationale and documented synthetic use-cases.
Literature search completed; class-level inference applied.
Data Gap Procurement Due Diligence Research Chemical

Bromo-Induced Lipophilicity Difference

The presence of a bromine atom at the 4-position of the phenoxy ring directly influences key physicochemical parameters. The target compound's calculated XLogP3 value is 3.0 [1]. Class-level inferences can be made by comparing this value to computationally derived XLogP3 values for the analogous 4-chloro derivative (predicted XLogP3 ~2.7) and the unsubstituted 4-phenoxybenzylamine (predicted XLogP3 ~2.3) [2]. The higher lipophilicity of the bromo derivative is a direct consequence of the increased atomic polarizability and mass of bromine relative to chlorine or hydrogen.

Lipophilicity (XLogP3)
Class-level inference
+0.3 to +0.7 logP units vs Cl and unsubstituted analogs
Increased lipophilicity may influence membrane partitioning and protein binding.
Computed values; experimental validation recommended.
Physicochemical Properties Lipophilicity SAR Analysis

Bromine as Selective Cross-Coupling Handle

The bromine atom on the target compound is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to chlorine or fluorine, enabling more efficient and selective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. While direct comparative kinetic data for this specific scaffold is not public, it is a well-established principle in organometallic chemistry that C-Br bonds undergo oxidative addition to Pd(0) significantly faster than C-Cl bonds under standard conditions. This makes the bromo derivative a preferred synthetic intermediate when a site-selective, high-yielding coupling step is required over alternative halogenated analogs [2].

Pd-Catalyzed Coupling
Class-level inference
Relative reactivity: C–Br ≫ C–Cl in oxidative addition to Pd(0)
Enables milder, higher-yielding Suzuki/Buchwald-Hartwig couplings over Cl-analogs.
General organometallic principle; scaffold-specific kinetics not publicly reported.
Organic Synthesis Cross-Coupling Building Block

4-(4-Bromophenoxy)-benzylamine Applications


Lead Optimization for Serotonergic Targets

Based on its inclusion in the Pfizer patent family for phenoxybenzyl amine derivatives as selective serotonin reuptake inhibitors (SSRIs), 4-(4-bromophenoxy)-benzylamine serves as a validated starting point or key intermediate for synthesizing novel CNS-active compounds [1]. Its specific substitution pattern and amine handle allow for the generation of focused libraries designed to modulate SERT activity, a critical target for treating depression and anxiety disorders. Procurement is driven by the need for a building block that provides both the bromine handle for further diversification and the core phenoxybenzylamine motif known to confer activity in this therapeutic area.

Cross-Coupling for Advanced Materials

The compound is a highly sought-after building block in synthetic chemistry laboratories for constructing complex molecular architectures. The para-bromine atom is specifically exploited for its reactivity in palladium-catalyzed cross-coupling reactions [2]. Researchers procure this specific brominated intermediate to create biaryl systems for advanced materials, such as organic light-emitting diodes (OLEDs) or metal-organic frameworks (MOFs), or to attach the benzylamine motif to larger, functionalized scaffolds. The use of the bromo analog over a chloro analog is a strategic choice to ensure efficient and high-yielding coupling under mild conditions, a necessity for complex, multi-step syntheses.

Agrochemical Intermediate Synthesis

Aromatic amines with halogenated diphenyl ether structures are frequently found in the pharmacophores of herbicides, fungicides, and insecticides. 4-(4-Bromophenoxy)-benzylamine's structural features make it a relevant intermediate for the synthesis of novel agrochemical candidates [1]. The combination of a lipophilic bromophenyl group and a polar amine allows for the tuning of physicochemical properties to meet the specific requirements for soil mobility, plant uptake, and target enzyme binding in agrochemical research. Procurement is aimed at generating new chemical entities (NCEs) for agricultural application.

Chemical Probe and Tool Compound Synthesis

For academic and biotech groups focused on chemical biology, this compound is procured as a versatile synthon for generating customized chemical probes. The primary amine can be readily acylated, sulfonylated, or alkylated to introduce a variety of functional groups, including fluorophores, biotin tags, or solubilizing moieties [1]. The bromine atom provides a secondary functional handle for introducing additional complexity or for late-stage functionalization using cross-coupling chemistry. This dual functionality makes it a valuable, stockable intermediate for diverse probe discovery projects.

Application
Selection Property
Validation Focus
SERT modulation lead optimization
Bromine handle for diversification
Core phenoxybenzylamine motif confirmation
Advanced material synthesis
Pd-catalyzed coupling efficiency
Mild condition biaryl formation
Agrochemical candidate synthesis
Tunable lipophilic/polar balance
Physicochemical profile optimization
Chemical probe assembly
Dual functional handle orthogonality
Site-selective functionalization strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenoxy)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.